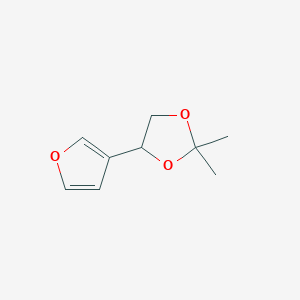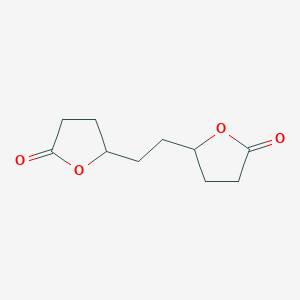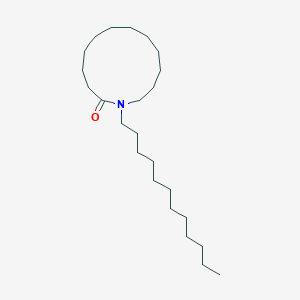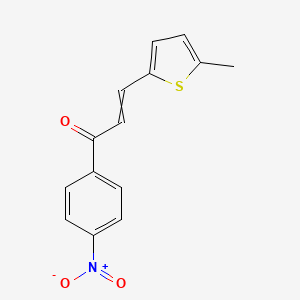![molecular formula C13H11NO B14606406 Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- CAS No. 59552-38-4](/img/structure/B14606406.png)
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring structure that includes a benzene ring and a quinoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Applications De Recherche Scientifique
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure but lacking the fused benzene ring.
3,4-Dihydroisoquinoline: Another heterocyclic compound with a similar structure but different functional groups and properties.
Uniqueness
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry, where its specific interactions with biological targets can be exploited for therapeutic purposes .
Propriétés
Numéro CAS |
59552-38-4 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-6H,7-8H2,(H,14,15) |
Clé InChI |
HLOSNQLFMFORBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)







![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)



